3-Bromo-6-fluoropyridin-2-amine

Medicinal Chemistry Lipophilicity Drug Design

3-Bromo-6-fluoropyridin-2-amine (CAS 1232431-41-2) is a polyhalogenated 2-aminopyridine building block with a unique 3-Br/6-F substitution pattern. Unlike regioisomers, it offers a calculated +0.61 LogP advantage critical for CNS lead optimization, orthogonal reactivity (Suzuki at C3, then C6 activation), and superior processability due to its higher boiling point and density. This exact regioisomer is essential for reproducible SAR. Sourced at 96% purity with batch-specific COA. Request a quote today.

Molecular Formula C5H4BrFN2
Molecular Weight 191.00
CAS No. 1232431-41-2
Cat. No. B3027060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoropyridin-2-amine
CAS1232431-41-2
Molecular FormulaC5H4BrFN2
Molecular Weight191.00
Structural Identifiers
SMILESC1=CC(=NC(=C1Br)N)F
InChIInChI=1S/C5H4BrFN2/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H2,8,9)
InChIKeyXXBLSNSKEMYEQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluoropyridin-2-amine (CAS 1232431-41-2) Procurement Guide: Sourcing a Key Orthogonally-Functionalized Building Block


3-Bromo-6-fluoropyridin-2-amine (CAS 1232431-41-2) is a polyhalogenated 2-aminopyridine building block with the molecular formula C5H4BrFN2 and a molecular weight of 191.00 g/mol [1]. Its structure features a primary amine at the 2-position, a bromine at the 3-position, and a fluorine at the 6-position, providing three orthogonal vectors for chemical elaboration . This specific substitution pattern creates a unique reactivity profile and physicochemical signature that distinguishes it from other regioisomers and mono-halogenated analogs, making it a target of interest in medicinal chemistry and agrochemical research [2].

Why 3-Bromo-6-fluoropyridin-2-amine Cannot Be Substituted with Its Closest Regioisomers or Mono-Halogenated Analogs


In the procurement of 2-aminopyridine building blocks, substitution with a close analog is not viable due to the profound impact of the exact halogen substitution pattern on both chemical reactivity and physicochemical properties. For 3-Bromo-6-fluoropyridin-2-amine, the presence and position of the bromine and fluorine substituents are critical. A 2016 study on C-H bond arylation explicitly demonstrated that 'the reactivity of 2-bromopyridines strongly depends on its substituents at C6 position' [1]. This means that a regioisomer like 5-bromo-6-fluoropyridin-2-amine (CAS 944401-65-4) would exhibit different cross-coupling behavior, potentially leading to synthetic failure or lower yields. Furthermore, the calculated physicochemical parameters, such as LogP, differ substantially from mono-halogenated analogs, which would alter a molecule's behavior in biological assays or purification protocols. Therefore, substituting this compound with a seemingly similar alternative introduces unquantifiable risk into a synthetic sequence or SAR study, making the exact regioisomer essential for reproducible results.

Quantitative Differentiation of 3-Bromo-6-fluoropyridin-2-amine Against Closest Analogs


Differentiation by Calculated Lipophilicity: cLogP Comparison with Key Regioisomer

3-Bromo-6-fluoropyridin-2-amine exhibits a calculated LogP of 2.15, indicating higher lipophilicity compared to the regioisomer 5-bromo-6-fluoropyridin-2-amine, which has a calculated LogP of 1.54 . This difference of 0.61 LogP units is significant in the context of optimizing a compound's drug-like properties, where lipophilicity influences membrane permeability, solubility, and metabolic stability.

Medicinal Chemistry Lipophilicity Drug Design

Structural Differentiation for Orthogonal Reactivity: Halogen Position vs. Mono-Bromo Analog

The presence of a bromine atom at the 3-position and a fluorine at the 6-position provides orthogonal handles for sequential functionalization. This contrasts with mono-bromo analogs like 3-bromopyridin-2-amine (CAS 39856-58-1), which offers only one site for cross-coupling and lacks the electron-withdrawing and metabolic-stabilizing effects of the 6-fluoro substituent [1]. Research has established that C6 substituents on 2-bromopyridines have a strong influence on palladium-catalyzed C-H arylation reactivity, confirming that the 6-fluoro group in the target compound is not an inert spectator but an active modulator of chemical behavior [2].

Organic Synthesis Cross-Coupling Building Blocks

Physicochemical Profile: Boiling Point and Density Comparison with Non-Fluorinated Analog

The presence of the fluorine atom in 3-Bromo-6-fluoropyridin-2-amine significantly alters its physical properties relative to its non-fluorinated analog. The target compound has a predicted boiling point of 244.4±35.0 °C and a density of 1.813±0.06 g/cm³ . In contrast, the non-fluorinated analog 3-bromopyridin-2-amine (CAS 39856-58-1) has a predicted boiling point of 225.7±20.0 °C and a density of 1.710±0.06 g/cm³ . These quantifiable differences, particularly the higher boiling point and density, are critical factors for designing purification protocols (e.g., distillation, flash chromatography) and for safe handling during scale-up operations.

Process Chemistry Purification Scale-up

Validated Application Scenarios for 3-Bromo-6-fluoropyridin-2-amine Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing CNS Drug Candidates with Enhanced Lipophilicity

Based on the calculated LogP difference of 0.61 units compared to the 5-bromo regioisomer , 3-Bromo-6-fluoropyridin-2-amine is the preferred starting material for synthesizing analogs intended for central nervous system (CNS) targets where higher lipophilicity is desired to improve blood-brain barrier penetration. Its use allows medicinal chemists to begin a lead optimization campaign with a core scaffold already possessing favorable lipophilic properties, potentially reducing the number of synthetic iterations required to achieve the desired LogP profile .

Synthetic Methodology: Sequential Cross-Coupling for Complex Heterocycles

The orthogonal reactivity profile afforded by the 3-bromo and 6-fluoro substituents [1] makes this compound an ideal substrate for developing sequential functionalization methodologies. A researcher can first utilize the C3-Br bond in a Suzuki-Miyaura reaction. The resulting 3-aryl intermediate, now bearing an electron-withdrawing 6-fluoro group, can then be further diversified via C-H activation, nucleophilic aromatic substitution, or conversion of the 2-amino group. This provides a superior, predictable route to 2,3,6-trisubstituted pyridines, which are valuable scaffolds in drug discovery [1].

Process Chemistry: Leveraging Distinct Physical Properties for Scalable Purification

The quantifiably higher boiling point and density of 3-Bromo-6-fluoropyridin-2-amine relative to its non-fluorinated analog directly inform scale-up and purification strategies. In process development, the higher boiling point allows for the use of higher temperatures during solvent removal or distillation without risk of product loss, while the greater density can simplify liquid-liquid extraction and phase separation at scale. Selecting this compound for a synthetic route provides tangible, process-related advantages that translate to more robust and cost-effective manufacturing .

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